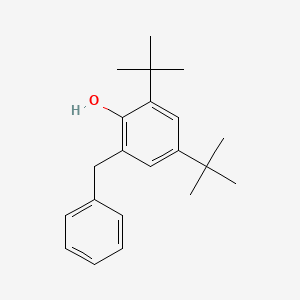
Prismane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
]hexane, is a polycyclic hydrocarbon with the molecular formula C₆H₆. It is an isomer of benzene, specifically a valence isomer. The compound is characterized by its unique prism-like structure, which consists of a six-atom triangular prism. This structure leads to significant ring strain, making prismane far less stable than benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prismane can be synthesized through the photoisomerization of octafluoro[2.2]paracyclophane. This process involves irradiating a dilute solution of the precursor in a mixture of acetonitrile, water, and dimethyl sulfoxide with ultraviolet light. The formation of this compound is confirmed using nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry .
Industrial Production Methods: Due to its high ring strain and instability, this compound is not typically produced on an industrial scale. The synthesis is usually carried out in controlled laboratory conditions to ensure safety and precision.
Chemical Reactions Analysis
Types of Reactions: Prismane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of less strained hydrocarbons.
Substitution: Substitution reactions can occur, particularly with halogens or other reactive groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions but generally include less strained hydrocarbons and various substituted derivatives of this compound.
Scientific Research Applications
Prismane has attracted interest in scientific research due to its unique structure and properties. Some of its applications include:
Materials Science: The high carbon density and bulky structure of this compound make it a potential candidate for developing novel high-strain materials.
Energetic Materials: this compound derivatives have been investigated for their potential use as high-energy density compounds in explosives and propellants.
Mechanism of Action
The mechanism of action of prismane is primarily related to its high ring strain and the resulting instability. The deviation of the carbon-carbon bond angle from the ideal tetrahedral angle to 60° leads to significant strain, making the bonds more reactive and prone to breaking under certain conditions . This high strain energy is a key factor in the compound’s reactivity and the types of reactions it undergoes.
Comparison with Similar Compounds
Prismane is unique among hydrocarbons due to its prism-like structure and high ring strain. Similar compounds include:
Cubane: Another highly strained hydrocarbon with a cubic structure.
Tetrahedrane: A hydrocarbon with a tetrahedral structure, also characterized by high strain energy.
This compound’s uniqueness lies in its geometric structure and the resulting chemical properties, which distinguish it from other hydrocarbons with similar molecular formulas.
Properties
CAS No. |
650-42-0 |
|---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
IUPAC Name |
prismane |
InChI |
InChI=1S/C6H6/c1-2-3(1)6-4(1)5(2)6/h1-6H |
InChI Key |
RCJOMOPNGOSMJU-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C1C4C2C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chlorophenyl)-3-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]quinazolin-4-one](/img/structure/B14753575.png)
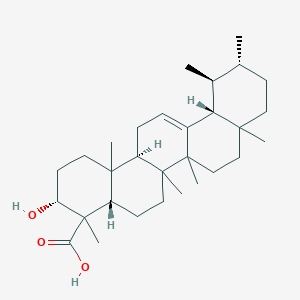
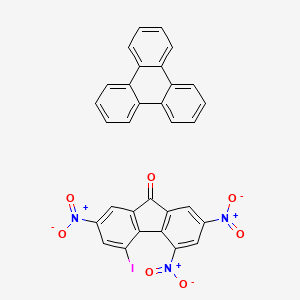
![Spiro[1,3-dioxolane-2,2'(1'H)-naphthalene]](/img/structure/B14753601.png)
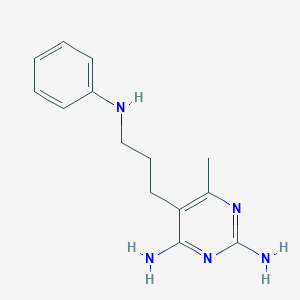

![Benzenamine, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14753611.png)

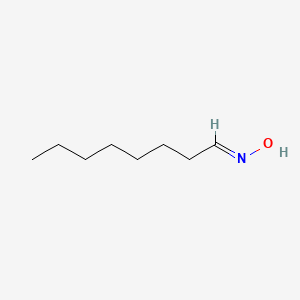
![butyl N-[(butoxycarbonylamino)methyl]carbamate](/img/structure/B14753635.png)
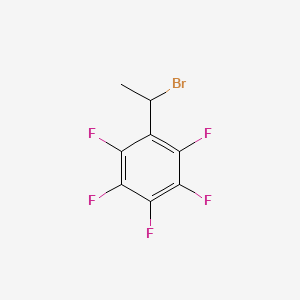
![3-{4-[2-(5-Benzoyl-indol-1-yl)ethoxy]phenyl}-2-ethoxy-propanoic acid](/img/structure/B14753653.png)
